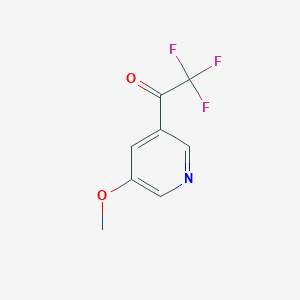![molecular formula C7H9Br B13599528 5-Bromobicyclo[2.2.1]hept-2-ene CAS No. 5889-54-3](/img/structure/B13599528.png)
5-Bromobicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromobicyclo[2.2.1]hept-2-ene is a brominated derivative of bicyclo[2.2.1]hept-2-ene, commonly known as norbornene. This compound is characterized by its unique bicyclic structure, which includes a bromine atom attached to the fifth carbon. It is a versatile compound used in various chemical reactions and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobicyclo[2.2.1]hept-2-ene typically involves the bromination of bicyclo[2.2.1]hept-2-ene. One common method is the addition of bromine to bicyclo[2.2.1]hept-2-ene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and product separation enhances efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The double bond in the bicyclic structure allows for addition reactions with halogens, hydrogen, and other electrophiles.
Polymerization: It can participate in ring-opening metathesis polymerization (ROMP) to form polymers with unique properties.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide or potassium cyanide.
Addition Reactions: Conducted in non-polar solvents like dichloromethane, with reagents such as bromine or hydrogen gas.
Polymerization: Catalyzed by transition metal complexes such as molybdenum or tungsten compounds.
Major Products Formed:
Substitution Reactions: Products include 5-hydroxybicyclo[2.2.1]hept-2-ene, 5-cyanobicyclo[2.2.1]hept-2-ene, and various amine derivatives.
Addition Reactions: Products include dibromides, dihydro derivatives, and other addition compounds.
Polymerization: High-molecular-weight polymers with applications in materials science.
Wissenschaftliche Forschungsanwendungen
5-Bromobicyclo[2.2.1]hept-2-ene is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Employed in the production of specialty polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 5-Bromobicyclo[2.2.1]hept-2-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The double bond in the bicyclic structure allows for addition reactions, enabling the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]hept-2-ene (Norbornene): Lacks the bromine atom, making it less reactive in substitution reactions but still useful in polymerization.
5,6-Dibromobicyclo[2.2.1]hept-2-ene: Contains two bromine atoms, increasing its reactivity and potential for multiple substitutions.
2-Bromobicyclo[2.2.1]hept-2-ene: Bromine is attached to a different carbon, leading to different reactivity patterns.
Uniqueness: 5-Bromobicyclo[2.2.1]hept-2-ene is unique due to its specific bromine substitution, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
5889-54-3 |
|---|---|
Molekularformel |
C7H9Br |
Molekulargewicht |
173.05 g/mol |
IUPAC-Name |
5-bromobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
InChI-Schlüssel |
DWPPXNJBRSZQHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


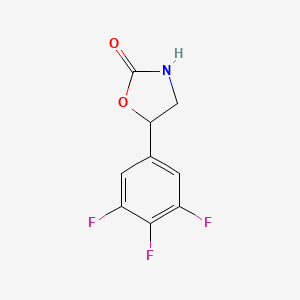
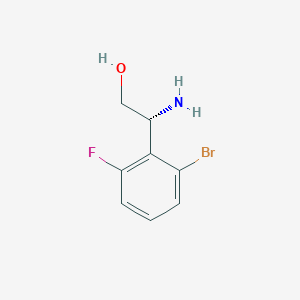
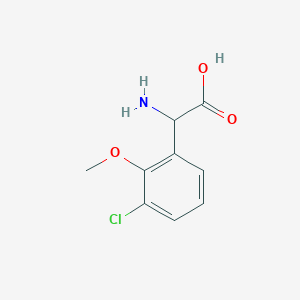
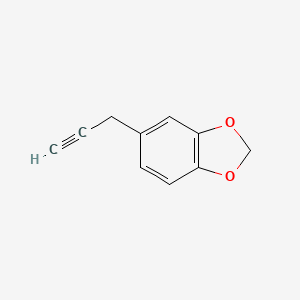
![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)
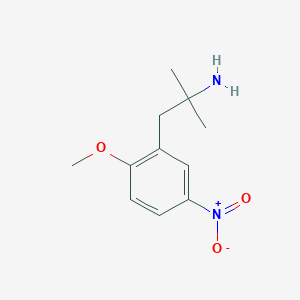
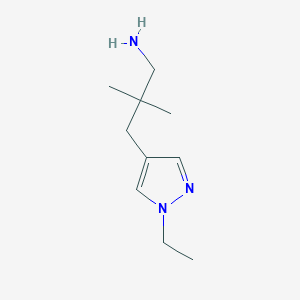
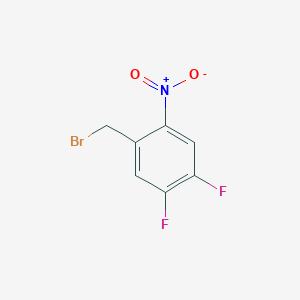
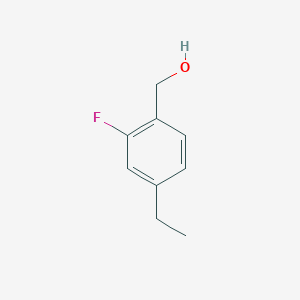

![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
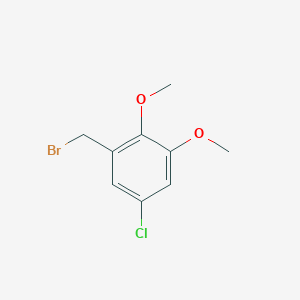
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599518.png)
